Fluticasone-d3 17beta-Carboxylic Acid is a deuterated derivative of fluticasone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is notable for its application in pharmacokinetic studies and research involving glucocorticoid metabolism. The molecular formula for Fluticasone-d3 17beta-Carboxylic Acid is , with a molecular weight of approximately 399.44 g/mol .
Source: The compound is synthesized from fluticasone propionate, which is widely used in the treatment of asthma and allergic rhinitis. Its deuterated form allows for enhanced tracking in metabolic studies due to the unique mass signature of deuterium.
Classification: Fluticasone-d3 17beta-Carboxylic Acid belongs to the class of corticosteroids, specifically categorized under glucocorticoids. It is utilized in research settings to study the pharmacokinetics and dynamics of corticosteroids in biological systems.
The synthesis of Fluticasone-d3 17beta-Carboxylic Acid involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and purification methods are often proprietary or detailed in specialized chemical literature.
The molecular structure of Fluticasone-d3 17beta-Carboxylic Acid can be represented as follows:
The presence of deuterium isotopes alters the mass spectrum profile, facilitating its detection in biological samples .
Fluticasone-d3 17beta-Carboxylic Acid participates in various chemical reactions typical for carboxylic acids and glucocorticoids:
These reactions are essential for understanding its behavior in biological systems and during drug metabolism.
Fluticasone-d3 17beta-Carboxylic Acid exerts its effects primarily through:
The physical and chemical properties of Fluticasone-d3 17beta-Carboxylic Acid include:
These properties are crucial for formulation development and understanding its behavior during storage and use.
Fluticasone-d3 17beta-Carboxylic Acid has several scientific applications:
The strategic incorporation of deuterium atoms into the propionate moiety enhances the compound’s utility in mass spectrometry-based assays. Unlike non-deuterated fluticasone 17β-carboxylic acid (C24H30F2O6; MW 452.49 g/mol), the deuterated variant exhibits nearly identical chromatographic behavior while providing a distinct mass fragmentation signature. This allows co-elution with the endogenous metabolite during analysis, minimizing matrix effects while enabling unambiguous differentiation via mass transitions [2] [3].
Ultra-Sensitive Quantification: The deuterated standard enables quantification of fluticasone propionate’s metabolite at sub-picogram/mL levels in human plasma. Using UPLC-MS/MS with negative ionization, methods achieve LLOQs of 0.5 pg/mL—a sensitivity requirement driven by the metabolite’s low systemic exposure after inhaled fluticasone administration. This precision is critical for bioequivalence studies and metabolic pathway validation [3].
Optimized Sample Cleanup: The compound’s physicochemical properties (e.g., carboxylic acid group, lipophilic steroid backbone) facilitate extraction using mixed-mode anion-exchange solid-phase extraction (SPE). This efficiently isolates both fluticasone propionate and its carboxylic acid metabolite from plasma with >85% recovery, significantly reducing ion suppression from endogenous phospholipids [3].
Table 1: Comparative Structural and Analytical Properties
Property | Fluticasone-d3 17β-Carboxylic Acid | Unlabelled Fluticasone 17β-CA |
---|---|---|
Molecular Formula | C24H27D3F2O6 | C24H30F2O6 |
Molecular Weight | 455.51 g/mol | 452.49 g/mol |
Key MS Transition (m/z)* | 453.2 → 353.1 | 450.2 → 350.1 |
Chromatographic Retention | Identical to unlabelled analog | Reference peak |
Typical transitions in negative ESI mode [3] [10] |
Fluticasone-d3 17β-carboxylic acid serves as a definitive biomarker for mapping the metabolic fate of fluticasone propionate, a cornerstone glucocorticoid in respiratory therapy.
CYP3A4-Mediated Biotransformation: The compound arises from the hydrolysis of fluticasone propionate’s 17β-carbothioate ester, followed by oxidation via hepatic cytochrome P450 3A4 (CYP3A4). Deuterium labeling confirms this pathway by tracking the intact propionate-d3 moiety through in vitro microsomal assays, excluding alternate metabolic routes [3] .
Pharmacokinetic Tracibility: As a pharmacologically inactive metabolite, its detection in urine correlates directly with parent drug exposure. Deuterated standards validate assays monitoring urinary fluticasone propionate-17β-carboxylic acid to assess patient adherence to inhaled fluticasone therapy. The deuterium label prevents interference from endogenous steroids, ensuring assay specificity [8] [3].
Deuterium Kinetic Isotope Effects (KIEs): The C-D bond strength at the propionate methyl group slightly reduces enzymatic oxidation rates (kH/kD ≈ 1.5–2.0), extending metabolite detection windows. This property enhances sensitivity in chronic dosing studies, where metabolite accumulation occurs at sub-therapeutic levels [3] [10].
Table 2: Key Applications in Metabolic Studies
Study Type | Role of Fluticasone-d3 17β-CA | Impact |
---|---|---|
Plasma Pharmacokinetics | Internal standard for UPLC-MS/MS quantification | Enables accurate measurement of FP 17β-CA ≤0.5 pg/mL [3] |
Urinary Compliance Monitoring | Calibrator for urinary metabolite assays | Detects non-adherence in asthma patients [8] |
In Vitro Metabolism | Traces CYP3A4-specific hydrolysis/oxidation of fluticasone | Confirms absence of alternate metabolic pathways |
Synthetic Impurity Profiling | Reference for fluticasone propionate synthesis impurities | Quantifies process-related carboxylic acid impurities [8] |
ConclusionFluticasone-d3 17β-carboxylic acid exemplifies the critical role of deuterated isotopologues in modern pharmacology. Its application transcends conventional internal standardization, providing mechanistic insights into enzymatic biotransformation, validating ultra-sensitive bioanalytical methods, and serving as a definitive biomarker for drug exposure monitoring. As regulatory requirements for metabolite safety testing (MIST) and adherence monitoring intensify, this deuterated standard remains indispensable for advancing precision medicine in glucocorticoid therapy.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.:
CAS No.: 37841-04-6
CAS No.: 84285-33-6